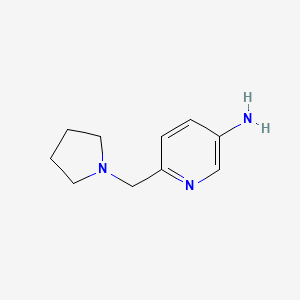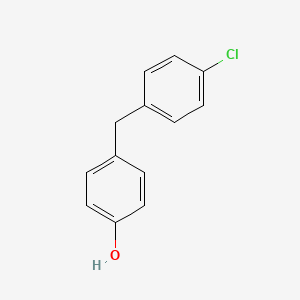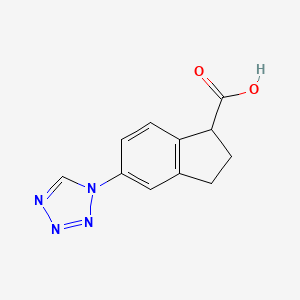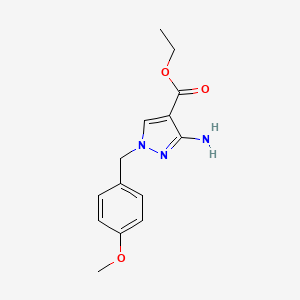![molecular formula C12H8BrN5O2S B8733043 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine CAS No. 852030-25-2](/img/structure/B8733043.png)
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine
Übersicht
Beschreibung
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine is an organic compound belonging to the class of diarylthioethers. It is characterized by the presence of a thioether group substituted by two aryl groups.
Vorbereitungsmethoden
The synthesis of 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety, followed by bromination and subsequent coupling with adenine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thioether group.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific proteins involved in disease pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism by which 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine exerts its effects involves its interaction with molecular targets such as heat shock proteins (HSP90). This interaction can inhibit the function of these proteins, leading to downstream effects on cellular processes. The compound’s ability to bind to specific sites on these proteins and alter their activity is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine can be compared with other diarylthioethers and related compounds, such as:
- 8-(6-Iodo-benzo[1,3]dioxol-5-ylsulfanyl)adenine
- 8-(6-Chloro-benzo[1,3]dioxol-5-ylsulfanyl)adenine
- 8-(6-Fluoro-benzo[1,3]dioxol-5-ylsulfanyl)adenine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
852030-25-2 |
|---|---|
Molekularformel |
C12H8BrN5O2S |
Molekulargewicht |
366.20 g/mol |
IUPAC-Name |
8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H8BrN5O2S/c13-5-1-6-7(20-4-19-6)2-8(5)21-12-17-9-10(14)15-3-16-11(9)18-12/h1-3H,4H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
HIXVNOZFOOVCLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC(=C(C=C2O1)Br)SC3=NC4=NC=NC(=C4N3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B8733006.png)




![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-benzamide](/img/structure/B8733031.png)




![9-methoxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B8733052.png)

